An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-(pyrrolidin-1-ylsulfonyl)aniline. This compound is a valuable building block in medicinal chemistry and drug discovery, particularly as a scaffold for the development of kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable information to facilitate its use in the laboratory. The guide includes detailed experimental protocols, safety and handling procedures, and a thorough analysis of its chemical characteristics.
Introduction: The Significance of the Aminophenyl-Sulfonylpyrrolidine Scaffold
The 3-(pyrrolidin-1-ylsulfonyl)aniline moiety represents a confluence of key pharmacophoric features: a substituted aniline, a sulfonamide linker, and a pyrrolidine ring. Each of these components imparts distinct properties that are highly advantageous in the design of bioactive molecules. The aniline portion provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to modulate biological activity and physicochemical properties. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to form key hydrogen bonding interactions with biological targets.[1] Finally, the saturated, five-membered pyrrolidine ring is a privileged scaffold in drug discovery, often improving solubility, metabolic stability, and providing a three-dimensional vector for exploring protein binding pockets.[2]
This guide will delve into the specific chemical properties of the 3-isomer of this scaffold, providing a foundational understanding for its strategic deployment in research and development.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 3-(pyrrolidin-1-ylsulfonyl)aniline is paramount for its effective use in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | PubChem[3] |
| Molecular Weight | 226.30 g/mol | PubChem[3] |
| CAS Number | 91619-38-4 | PubChem[3] |
| Appearance | Expected to be a solid at room temperature | General chemical knowledge |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| XLogP3-AA (Lipophilicity) | 1.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 68.5 Ų | PubChem[3] |
Note: Experimental data for melting and boiling points were not found in the available literature. These properties should be determined experimentally.
Solubility Profile
While quantitative solubility data for 3-(pyrrolidin-1-ylsulfonyl)aniline is not extensively reported, a qualitative assessment can be made based on its structure and the general properties of substituted anilines. The presence of the polar aniline and sulfonamide groups, capable of hydrogen bonding, suggests some solubility in polar protic solvents. The pyrrolidine ring and the benzene ring contribute to its organic character, indicating solubility in a range of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The aniline and sulfonamide groups can hydrogen bond with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The molecule's polarity should allow for favorable dipole-dipole interactions. |
| Ethers | Diethyl ether, THF | Sparingly to Moderately Soluble | The organic character of the molecule should allow for some solubility. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Good general solvents for a wide range of organic compounds. |
| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely to limit its solubility in non-polar solvents. |
| Aqueous | Water | Sparingly Soluble | The organic scaffold will limit aqueous solubility at neutral pH. Solubility is expected to increase in acidic conditions due to the protonation of the aniline nitrogen.[4] |
A detailed experimental protocol for the quantitative determination of solubility is provided in the "Experimental Protocols" section of this guide.
Synthesis and Reactivity
The synthesis of 3-(pyrrolidin-1-ylsulfonyl)aniline is a straightforward process, typically achieved through the reaction of 3-aminobenzenesulfonyl chloride with pyrrolidine. This reaction is a classic example of nucleophilic substitution at a sulfonyl chloride.
Synthetic Pathway
The logical synthetic route involves two main steps: the preparation of the sulfonyl chloride intermediate and its subsequent reaction with pyrrolidine.
Caption: Synthetic pathway for 3-(pyrrolidin-1-ylsulfonyl)aniline.
A detailed, self-validating experimental protocol for this synthesis is provided in the "Experimental Protocols" section.
Reactivity Profile
The reactivity of 3-(pyrrolidin-1-ylsulfonyl)aniline is primarily dictated by its two main functional groups: the aromatic amine (aniline) and the sulfonamide.
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Aniline Moiety: The primary amine group is nucleophilic and can undergo a variety of reactions common to anilines, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).
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Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides or triflates to form diarylamines. This is a particularly relevant reaction in the context of medicinal chemistry for building more complex structures. The use of the related 4-(pyrrolidin-1-ylsulfonyl)aniline in Buchwald-Hartwig cross-coupling reactions has been documented.[5]
-
Nucleophilic Aromatic Substitution: The aniline group activates the aromatic ring towards electrophilic substitution, but its primary utility in drug discovery often lies in its nucleophilic character.
-
-
Sulfonamide Moiety: The sulfonamide group is generally stable and less reactive than the aniline. The nitrogen atom is significantly less basic and nucleophilic due to the electron-withdrawing effect of the sulfonyl group. However, under certain conditions, the N-H proton can be deprotonated to form an anion, which can then be alkylated.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(pyrrolidin-1-ylsulfonyl)aniline scaffold is of significant interest in medicinal chemistry, primarily as a building block for the synthesis of kinase inhibitors. The general structure of an aniline, a linking group, and a solubilizing group is a common motif in this class of drugs.
Kinase Inhibitors for Oncology
Numerous studies have demonstrated the utility of the closely related 4-(pyrrolidin-1-ylsulfonyl)aniline as a key component in the development of inhibitors for various kinases implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3).[5] The general strategy involves the reaction of the aniline nitrogen with a heterocyclic core, often a chloro-substituted pyrimidine, purine, or related scaffold. The pyrrolidinylsulfonylphenyl moiety then occupies a specific binding pocket of the kinase, contributing to the overall binding affinity and selectivity of the inhibitor.
The 3-substituted isomer, 3-(pyrrolidin-1-ylsulfonyl)aniline, offers a different vector for the sulfonylpyrrolidine group, which can be exploited to achieve different binding modes or to optimize pharmacokinetic properties.
Caption: General scheme for the synthesis of kinase inhibitors.
Other Potential Therapeutic Areas
The sulfonamide functional group is a versatile pharmacophore with a broad range of biological activities.[6] Derivatives of 3-(pyrrolidin-1-ylsulfonyl)aniline could potentially be explored for other therapeutic applications, including:
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Antibacterial agents: Sulfonamides were among the first effective antibacterial drugs.
-
Antiviral agents: Certain sulfonamides have shown antiviral activity.
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Carbonic anhydrase inhibitors: This class of enzymes is a target for diuretics and treatments for glaucoma.[1]
Spectroscopic Characterization
Accurate characterization of 3-(pyrrolidin-1-ylsulfonyl)aniline is essential for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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Aromatic Protons: Four protons in the aromatic region (approximately 6.5-7.5 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.
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Aniline N-H₂: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
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Pyrrolidine Protons: Two multiplets corresponding to the α- and β-protons of the pyrrolidine ring (approximately 3.0-3.5 ppm and 1.7-2.0 ppm, respectively).
¹³C NMR (Predicted):
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Aromatic Carbons: Six signals in the aromatic region (approximately 110-150 ppm).
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Pyrrolidine Carbons: Two signals for the α- and β-carbons of the pyrrolidine ring (approximately 48 ppm and 25 ppm, respectively).
Mass Spectrometry (MS)
The mass spectrum of 3-(pyrrolidin-1-ylsulfonyl)aniline would be expected to show a molecular ion peak (M⁺) at m/z = 226. The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with a top peak at m/z = 70, which likely corresponds to the pyrrolidinyl fragment.[3]
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
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N-H stretching (aniline): Two bands in the region of 3300-3500 cm⁻¹.
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S=O stretching (sulfonamide): Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
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C-N stretching (aniline): Around 1250-1360 cm⁻¹.
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Aromatic C-H stretching: Above 3000 cm⁻¹.
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Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.
Safety and Handling
Based on the GHS classification, 3-(pyrrolidin-1-ylsulfonyl)aniline is considered an irritant.[3] Proper safety precautions should be taken when handling this compound.
| Hazard Statement | Description |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Work in a well-ventilated fume hood.
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 3-(pyrrolidin-1-ylsulfonyl)aniline. These are generalized procedures and may require optimization based on specific laboratory conditions and available equipment.
Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)aniline
This protocol is based on standard procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Materials:
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3-Aminobenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 3-aminobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Caption: Workflow for the synthesis of 3-(pyrrolidin-1-ylsulfonyl)aniline.
Determination of Solubility (Gravimetric Method)
Materials:
-
3-(Pyrrolidin-1-ylsulfonyl)aniline
-
Selected organic solvents
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer or shaker
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
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Pre-weighed vials
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of 3-(pyrrolidin-1-ylsulfonyl)aniline to a vial containing a known volume of the selected organic solvent. Ensure that undissolved solid remains.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution sampled
-
Conclusion
3-(Pyrrolidin-1-ylsulfonyl)aniline is a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a reactive aniline handle, a stable and pharmacophorically important sulfonamide linker, and a beneficial pyrrolidine ring makes it an attractive scaffold for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. This technical guide has provided a comprehensive overview of its chemical properties, a logical and detailed synthetic approach, an analysis of its reactivity, and a discussion of its potential applications. The provided experimental protocols and safety information are intended to equip researchers with the necessary knowledge to effectively and safely utilize this compound in their research endeavors.
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